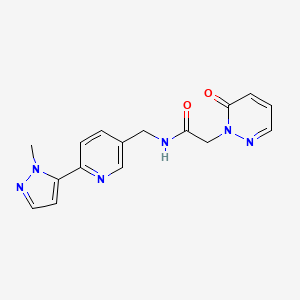

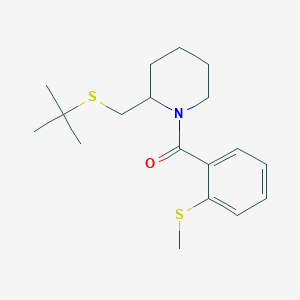

![molecular formula C7H10ClNO B2800246 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride CAS No. 623580-00-7](/img/structure/B2800246.png)

3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO . It has a molecular weight of 159.62 . The IUPAC name for this compound is (1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.2.0]heptane derivatives has been studied extensively. One method involves a catalyst-free multistep reaction . The reaction was found to be highly diastereoselective, producing a highly strained 3-azabicyclo[3.2.0]heptane derivative . The reaction was run in dichloromethane (DCM) at room temperature .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is complex due to its bicyclic nature. The InChI code for this compound is 1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+ .Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride are complex and involve multiple steps . The reaction mechanism was studied using DFT calculations in the solution phase . Two proposed mechanisms were studied, and it was found that the iminium ion, a relatively high energy species, is not the appropriate reaction intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride are determined by its molecular structure. It has a molecular weight of 159.62 . More detailed physical and chemical properties would require further experimental analysis.科学的研究の応用

Advanced Building Blocks for Drug Discovery

3-Azabicyclo[3.2.0]heptanes have been developed as attractive building blocks in drug discovery. A study detailed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals like benzaldehyde, allylamine, and cinnamic acid. This process involves intramolecular [2+2]-photochemical cyclization, highlighting its potential in pharmaceutical research (Denisenko et al., 2017).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 1-azabicyclo[3.2.0]heptane-1-methyl chloride was determined using single crystal x-ray diffraction. This study provided insights into the structure of the compound, which can be crucial for understanding its chemical properties and potential applications (Majeste & Trefonas, 1968).

Synthesis of γ-Aminobutyric Acid Analogues

Researchers developed the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as bicyclic analogues of γ-aminobutyric acid. This process, involving sensitized intermolecular [2+2] photocycloaddition, is significant for producing GABA analogues, which are important in neurochemistry (Petz & Wanner, 2013).

Synthesis of Bicyclic Amines

A variety of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons were synthesized. This study offers valuable insights into the synthesis of these compounds, which can be useful in various chemical and pharmaceutical applications (Gensini et al., 2002).

Bridged Heterocyclic Nucleus in Epibatidine

A study focused on the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, a bridged heterocyclic nucleus found in epibatidine. The research on its hydrochloride salt form adds to the understanding of this compound's role in the bioactive molecule epibatidine (Britvin & Rumyantsev, 2017).

Photochemical Synthesis of Azabicycloheptanes

Research has been conducted on the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes. This method, involving [2+2] photocycloaddition, facilitates the creation of functionalized 3-azabicyclo[3.2.0]heptanes, which are important in developing new pharmacological compounds (Skalenko et al., 2018).

作用機序

Mode of Action

The mode of action of 3-Azabicyclo[32It’s worth noting that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

将来の方向性

The future directions for research on 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride could involve further exploration of its synthesis methods, reaction mechanisms, and potential applications. The high diastereoselectivity of its synthesis reaction suggests potential for use in the production of complex and densely functionalized molecules .

特性

IUPAC Name |

3-azabicyclo[3.2.0]heptane-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXAONDHMFSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664514 |

Source

|

| Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623580-00-7 |

Source

|

| Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

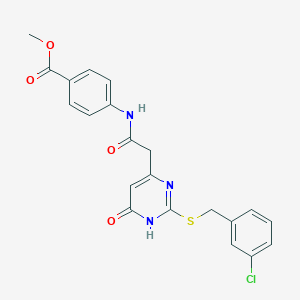

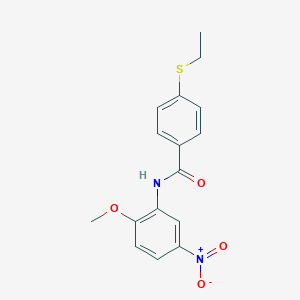

![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)

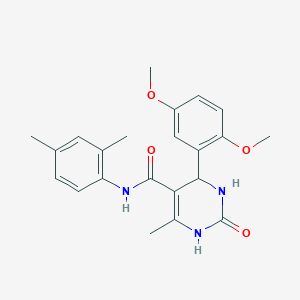

![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)

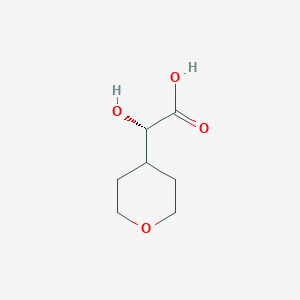

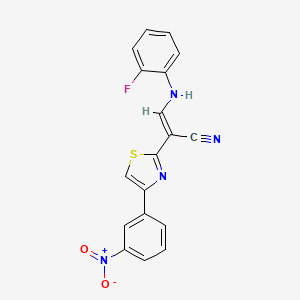

![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)

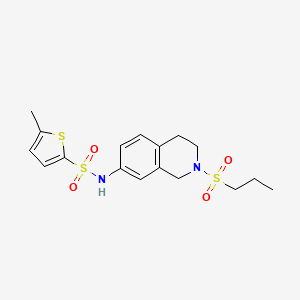

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)

![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)